molecular formula C17H23N5O3 B10945547 5-tert-butyl-N-(5-carbamoyl-1-methyl-1H-pyrazol-4-yl)-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide CAS No. 1005584-91-7

5-tert-butyl-N-(5-carbamoyl-1-methyl-1H-pyrazol-4-yl)-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide

Cat. No.: B10945547
CAS No.: 1005584-91-7
M. Wt: 345.4 g/mol
InChI Key: ULEQERHDHMIUOG-UHFFFAOYSA-N
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Description

“5-tert-butyl-N-(5-carbamoyl-1-methyl-1H-pyrazol-4-yl)-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide” is a complex organic compound that belongs to the class of benzoxazoles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “5-tert-butyl-N-(5-carbamoyl-1-methyl-1H-pyrazol-4-yl)-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide” typically involves multi-step organic reactions. The starting materials might include tert-butyl derivatives, pyrazole intermediates, and benzoxazole precursors. Common reaction conditions could involve the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the formation of the desired compound.

Industrial Production Methods

Industrial production of such compounds often requires optimization of the synthetic route to ensure high yield and purity. This might involve scaling up the reaction conditions, using continuous flow reactors, and employing purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions could convert certain functional groups into their reduced forms.

    Substitution: Various substitution reactions might occur, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

“5-tert-butyl-N-(5-carbamoyl-1-methyl-1H-pyrazol-4-yl)-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide” could have various applications in scientific research:

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Studying its interactions with biological targets.

    Medicine: Potential therapeutic applications, such as anti-inflammatory or anticancer properties.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would involve its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved could include inhibition or activation of certain biochemical processes, leading to the desired therapeutic or biological effect.

Comparison with Similar Compounds

Similar Compounds

    Benzoxazole Derivatives: Compounds with similar benzoxazole structures.

    Pyrazole Derivatives: Compounds containing the pyrazole ring.

Uniqueness

The uniqueness of “5-tert-butyl-N-(5-carbamoyl-1-methyl-1H-pyrazol-4-yl)-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide” lies in its specific combination of functional groups, which might confer unique biological or chemical properties compared to other similar compounds.

Properties

CAS No.

1005584-91-7

Molecular Formula

C17H23N5O3

Molecular Weight

345.4 g/mol

IUPAC Name

5-tert-butyl-N-(5-carbamoyl-1-methylpyrazol-4-yl)-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide

InChI

InChI=1S/C17H23N5O3/c1-17(2,3)9-5-6-12-10(7-9)13(21-25-12)16(24)20-11-8-19-22(4)14(11)15(18)23/h8-9H,5-7H2,1-4H3,(H2,18,23)(H,20,24)

InChI Key

ULEQERHDHMIUOG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1CCC2=C(C1)C(=NO2)C(=O)NC3=C(N(N=C3)C)C(=O)N

Origin of Product

United States

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